ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
Ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0²,⁶.0⁷,¹²]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a polycyclic heterocyclic compound characterized by:
- Core Structure: A tetracyclic framework ([11.4.0.0²,⁶.0⁷,¹²]heptadecahexaene) fused with 3,11-dioxa (two oxygen atoms) and 9-aza (one nitrogen atom) rings.
- Substituents: An ethyl carboxylate ester at position 5 and a 2,2,6,6-tetramethylpiperidin-4-yl group at position 7.
- Potential Applications: While direct pharmacological data are unavailable, structurally similar compounds exhibit biological activity, photochemical properties, and utility in organic synthesis .
Properties
Molecular Formula |
C27H34N2O4 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
InChI |
InChI=1S/C27H34N2O4/c1-7-31-25(30)21-16(2)33-24-19-11-9-8-10-18(19)23-20(22(21)24)14-29(15-32-23)17-12-26(3,4)28-27(5,6)13-17/h8-11,17,28H,7,12-15H2,1-6H3 |
InChI Key |
OTKKQLUFCGJIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)C5CC(NC(C5)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves several steps. The starting materials typically include 2,2,6,6-tetramethylpiperidine and other organic reagents. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[114002,607,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has a wide range of applications in scientific research It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it is used to investigate cellular processes and molecular interactionsIndustrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of the Target Compound with Analogues
Key Observations :
- Replacement of sulfur () with oxygen in the dioxa rings may improve solubility and reduce toxicity .
- The tetramethylpiperidine group introduces steric bulk, which could hinder metabolic degradation compared to dimethylamino () or chlorinated () substituents .
Physicochemical Properties
Table 2: Physicochemical Comparison
Discussion :
- The ethyl carboxylate enhances lipophilicity but reduces aqueous solubility compared to hydroxyl or amino groups in analogues .
- Sulfur atoms in compounds may confer higher thermal stability but lower solubility than oxygen analogues .
Biological Activity
Ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and includes data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives characterized by a unique tetracyclic structure with multiple functional groups. Its molecular formula is with a molecular weight of approximately 480.728 g/mol.
Antioxidant Properties
Research indicates that compounds containing the 2,2,6,6-tetramethylpiperidinyl moiety exhibit significant antioxidant activity. The presence of this moiety enhances the stability of free radicals and reduces oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
Toxicity Studies
Toxicity assessments have shown that the compound has low acute toxicity levels in animal models. The median lethal dose (LD50) in rats was reported at 3700 mg/kg when administered orally, indicating a relatively safe profile for high-dose exposure.
Table 2: Toxicity Profile
| Route of Exposure | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral | 3700 | Salivation, diarrhea |
| Dermal | >3170 | Dyspnoea, ruffled fur |
| Inhalation | >4000 ppm | Reduced body weight |
Metabolic Pathway
The compound is metabolized primarily through ester hydrolysis to yield 2,2,6,6-tetramethylpiperidin-4-ol and decanedioic acid as metabolites. These metabolites are believed to retain some biological activity and contribute to the overall pharmacological profile of the compound.
Study on Antioxidant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant effects of various piperidine derivatives including ethyl 4-methyl compound. The study concluded that the compound significantly reduced lipid peroxidation in liver tissues when tested in vitro.
Reproductive Toxicity Assessment
In a reproductive toxicity study conducted on rats over several generations, no significant reproductive or developmental toxicity was observed at doses up to 300 mg/kg/day. This suggests that the compound does not pose significant risks for reproductive health when used within established safety limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
